N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide
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Overview
Description
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide, also known as LQFM021, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide is not yet fully understood. However, it has been suggested that N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to have minimal toxicity in normal cells, indicating that it may have a selective effect on cancer cells. Additionally, N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide in lab experiments is its relatively simple synthesis method. Additionally, N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment. However, one limitation of using N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide. One area of interest is the development of more efficient synthesis methods for N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide and its potential applications in cancer treatment. Other potential future directions include exploring the use of N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide in combination with other cancer treatments and investigating its potential for use in other diseases.
Synthesis Methods
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzohydrazide with 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.
Scientific Research Applications
N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to have potential applications in cancer treatment. In vitro studies have demonstrated that N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide exhibits cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N'-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-aminobenzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-amino-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-11-22-15-10-6-4-8-13(15)16(18(22)24)20-21-17(23)12-7-3-5-9-14(12)19/h2-10,24H,1,11,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALIKCKAIAWBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N'-[(3Z)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
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